1-Methylpiperidin-4-one oxime
Overview
Description
Synthesis Analysis
The synthesis of 1-Methylpiperidin-4-one oxime and its derivatives often involves a multistep reaction process. A common method includes the condensation of p-anisaldehyde with acetone and ammonium acetate to afford piperidin-4-one, followed by methylation and subsequent oximation with hydroxylamine hydrochloride. This process yields the key scaffold of 1-Methylpiperidin-4-one oxime, which can then be further modified to produce various esters with enhanced biological properties (Harini et al., 2014). Another approach involves the synthesis of piperidin-4-one oxime carbonates from 1-methyl-3alkyl-2,6-diphenylpiperidin-4-one oximes using substituted chloroformates, with potassium carbonate as base and tetrabutylammonium bromide as a catalyst (Sivakumar et al., 2013).
Molecular Structure Analysis
The molecular structure of 1-Methylpiperidin-4-one oxime derivatives has been elucidated using various spectroscopic techniques, including IR, NMR (1H and 13C), and mass spectroscopy. These analyses confirm the formation of the oxime function and provide insights into the conformation and electronic structure of the molecule. For example, the NMR spectral analysis of variously substituted N-methylpiperidin-4-one-O-benzyloximes has been used to discuss the conformational preferences of the synthesized oxime ethers, suggesting that they adopt chair conformation with equatorial orientation of substituents (Parthiban et al., 2009).
Chemical Reactions and Properties
1-Methylpiperidin-4-one oxime and its derivatives participate in various chemical reactions, including condensation, oximation, and nucleophilic addition, due to the presence of reactive functional groups. These compounds have shown to undergo pseudo four-component reactions, leading to the formation of novel heterocycles fused to the piperidin-4-one core (Mojtahedi et al., 2016).
Physical Properties Analysis
The physical properties of 1-Methylpiperidin-4-one oxime derivatives, such as melting points, solubility, and crystal structure, have been studied to understand their behavior in different environments. X-ray crystallography has provided detailed insights into the solid-state structure of these compounds, revealing their conformation and the types of non-covalent interactions that stabilize the crystal lattice (Pillai et al., 2014).
Chemical Properties Analysis
The chemical properties of 1-Methylpiperidin-4-one oxime derivatives, including reactivity, stability, and interaction with biological targets, have been extensively investigated. These studies often involve evaluating the compounds' antioxidant, antimicrobial, and cytotoxic activities, providing insights into their potential applications in medicinal chemistry and biology (Harini et al., 2014).
Scientific Research Applications
Antioxidant and Antimicrobial Potential :
- Novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters have been synthesized and showed promising antioxidant and antimicrobial activities. Compounds exhibited significant efficacy towards biological assays, particularly in antioxidant and antibacterial activities against specific strains (Harini et al., 2014).
Cytotoxicity against Cancer Cells :
- A series of N-benzylpiperidin-4-one oximes were synthesized and tested for in vitro cytotoxicity against human cervical carcinoma cells. Several compounds showed potent cytotoxicity with promising potential as anticancer agents (Dindulkar et al., 2014).
Countermeasure against Chemical Warfare Agents :
- A physiologically based pharmacokinetic model was developed for a structurally related oxime, 1,1’-trimethylenebis{4-hydroximinomethyl}pyridinium dibromide, as a potential replacement for current oxime countermeasures against nerve agents. This research is crucial in understanding the pharmacokinetics and optimizing dosing regimens for therapeutic efficacy in humans (Sterner et al., 2013).
NMR Spectral Studies and Synthesis Methods :
- Variously substituted N-methylpiperidin-4-one-O-benzyloximes were synthesized and characterized using NMR spectral studies. This research contributes to understanding the conformational preferences and effects of oximination on ring carbons (Parthiban et al., 2009).
Antibacterial Evaluation :
- Synthesis and spectral analysis of 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides showed valuable antibacterial results. This research is significant in developing new antibacterial agents with potentially better efficacy and lower resistance (Aziz‐ur‐Rehman et al., 2017).
Synthesis of Novel Compounds :
- Research focused on the facile one-pot synthesis of novel ortho-aminocarbonitriles and dicyanoanilines fused to heterocycles, involving 1-Methylpiperidin-4-one. Such synthetic methodologies contribute to the development of novel compounds with potential biological activities (Mojtahedi et al., 2016).
Future Directions
properties
IUPAC Name |
N-(1-methylpiperidin-4-ylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-8-4-2-6(7-9)3-5-8/h9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWKIHOURGCZOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NO)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20320752 | |
Record name | 1-methylpiperidin-4-one oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20320752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpiperidin-4-one oxime | |
CAS RN |
1515-27-1 | |
Record name | 1515-27-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363971 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-methylpiperidin-4-one oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20320752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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